2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine with piperazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The piperidine and piperazine rings can participate in nucleophilic substitution reactions.
Cyclization: The compound can form cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong bases or acids for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine or piperazine rings .
Scientific Research Applications
2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Shares the nitro group and heterocyclic structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a similar aromatic ring system with functional groups
Uniqueness
2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol is unique due to its combination of piperidine and piperazine rings, along with the nitro group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLHFGNHTUSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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